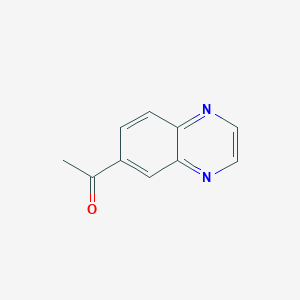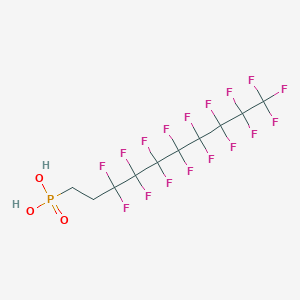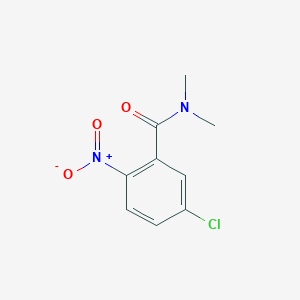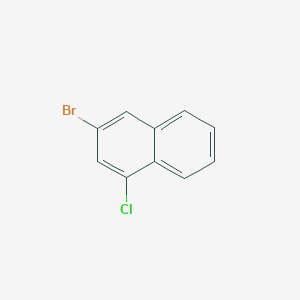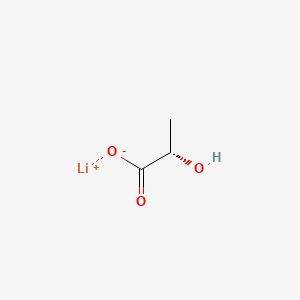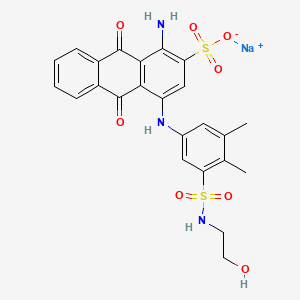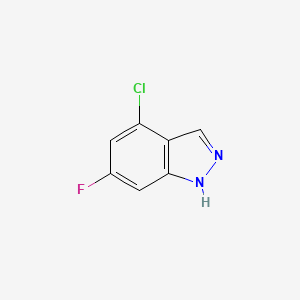
4-クロロ-6-フルオロ-1H-インダゾール
概要
説明
4-Chloro-6-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine and fluorine atoms at the 4 and 6 positions, respectively, imparts unique chemical properties to this compound. Indazole derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications.
科学的研究の応用
4-Chloro-6-fluoro-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Industrial Applications: The compound is utilized in the production of agrochemicals, dyes, and polymers.
作用機序
Target of Action
4-Chloro-6-fluoro-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have been found to have a wide variety of medicinal applications, including acting as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also have potential roles in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk .
Mode of Action
It is known that indazole compounds interact with their targets, such as phosphoinositide 3-kinase δ and chk1 and chk2 kinases, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-6-fluoro-1H-indazole are likely to be those involving its primary targets. For instance, the inhibition of phosphoinositide 3-kinase δ can affect pathways related to cell growth and survival . Similarly, the modulation of CHK1 and CHK2 kinases can influence cell cycle regulation and DNA damage response pathways .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.28 .
Result of Action
The molecular and cellular effects of 4-Chloro-6-fluoro-1H-indazole’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound inhibits phosphoinositide 3-kinase δ, it could lead to reduced cell growth and survival . If it modulates CHK1 and CHK2 kinases, it could affect cell cycle progression and the cellular response to DNA damage .
生化学分析
Biochemical Properties
Indazole-containing compounds have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some indazoles have been used in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth . For example, the compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Molecular Mechanism
A new practical synthesis of 1H-indazole has been presented, and a hydrogen bond propelled mechanism is proposed . This mechanism might provide insights into the molecular interactions of 4-Chloro-6-fluoro-1H-indazole.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-fluoroaniline with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as copper(II) acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of 4-Chloro-6-fluoro-1H-indazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions: 4-Chloro-6-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indazole ring can undergo oxidation to form N-oxides or reduction to form dihydroindazoles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted indazoles can be formed.
Oxidation Products: N-oxides of 4-Chloro-6-fluoro-1H-indazole.
Reduction Products: Dihydroindazoles with reduced aromaticity.
類似化合物との比較
4-Chloro-1H-indazole: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
6-Fluoro-1H-indazole: Lacks the chlorine atom, affecting its binding properties and pharmacokinetics.
4-Bromo-6-fluoro-1H-indazole: Substitution of chlorine with bromine alters its electronic properties and reactivity.
Uniqueness: 4-Chloro-6-fluoro-1H-indazole is unique due to the combined presence of chlorine and fluorine atoms, which enhances its chemical stability, reactivity, and biological activity. This dual substitution pattern provides a versatile platform for the development of novel compounds with improved pharmacological profiles.
特性
IUPAC Name |
4-chloro-6-fluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAYVQROVAHGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646406 | |
| Record name | 4-Chloro-6-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-32-1 | |
| Record name | 4-Chloro-6-fluoro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



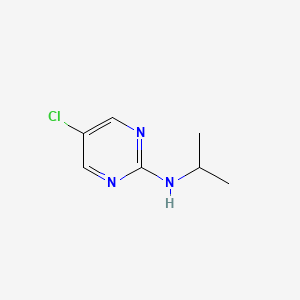
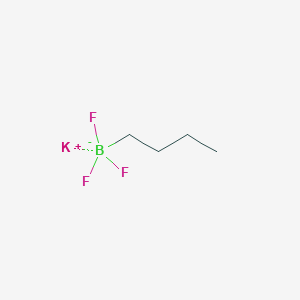
![4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1593028.png)
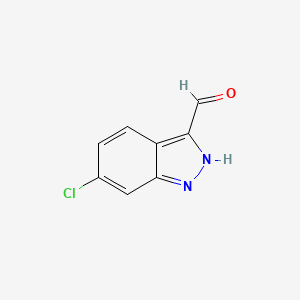
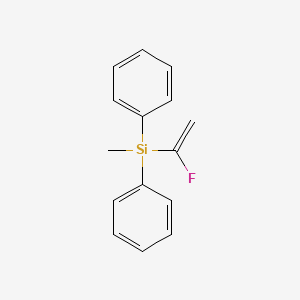
![2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1593034.png)
